6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. Research has shown various methods for synthesizing these compounds. For instance, Daliacker et al. (1978) discussed the formation and preparation of "natural" 1,3-benzodioxolecarboxylic acids, including methods to synthesize myristic acid and dimethoxy-1,3-benzodioxole-5-carboxylic acid from simpler benzodioxole derivatives (Daliacker, Mues, & Kim, 1978). Cole et al. (1980) explored the oxidation of disubstituted 1,3-benzodioxoles, leading to various carboxy derivatives (Cole, Crank, & Hai Minh, 1980).
Organic Chemistry and Catalysis
The compound has also found applications in organic chemistry and catalysis. Schulze and Giannis (2004) described using hypervalent iodine reagents for the oxidation of primary alcohols and aldehydes to carboxylic acids, with a focus on the intermediate products formed during the synthesis (Schulze & Giannis, 2004). Zhdankin et al. (1996) reported on the preparation and reactions of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, showcasing the versatility of benzodioxole derivatives in synthesizing a variety of chemical structures (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).
Ion Transport and Membrane Studies
In the field of ion transport and membrane studies, Yamaguchi et al. (1988) investigated the use of ω-hydroxy carboxylic acids, including derivatives of 1,3-benzodioxole, as carriers for alkali metal ion transport through liquid membranes, demonstrating their potential in membrane technology and ion transport applications (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).
Environmental and Biological Applications
In environmental and biological contexts, Tasker et al. (1997) explored benzodioxole-containing compounds as endothelin receptor antagonists, highlighting the significance of benzodioxole structures in medicinal chemistry (Tasker, Sorensen, Jae, Winn, von Geldern, Dixon, Chiou, Dayton, Calzadila, Hernandez, Marsh, WuWong, & Opgenorth, 1997). Similarly, Jayaraj and Desikan (2020) synthesized a small molecule combining ferulic acid and sesamol for potential use in cardiovascular diseases, highlighting the medicinal potential of benzodioxole derivatives (Jayaraj & Desikan, 2020).
Agricultural Chemistry
In agricultural chemistry, Sawada et al. (2003) synthesized benzoheterocyclic analogues of benzohydrazides, showing the application of 1,3-benzodioxole derivatives in developing insecticides (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).
Mechanism of Action
Target of Action
Similar benzodioxole derivatives have been found to interact with enzymes like cox1 .
Mode of Action
Benzodioxole derivatives have been suggested to increase antioxidant activities , which might be a potential mode of action.
Result of Action
Benzodioxole derivatives have been associated with antioxidant activities .
Properties
IUPAC Name |
6-hydroxy-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTARHDAAHPNGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4890-01-1 |
Source
|
Record name | 6-hydroxy-1,3-dioxaindane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.